Methanesulfonanilide, 4'-((3-bromo-9-acridinyl)amino)-

Description

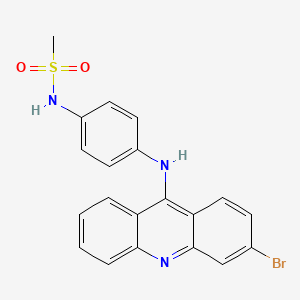

Methanesulfonanilide, 4'-((3-bromo-9-acridinyl)amino)- is a derivative of the 9-anilinoacridine class, characterized by a methanesulfonamide group attached to a phenyl ring and a bromine substituent at the 3-position of the acridine moiety. This compound is structurally related to antitumor agents such as m-AMSA (4'-(9-acridinylamino)methanesulfon-m-anisidide) and shares the core methanesulfonanilide scaffold, which is critical for DNA intercalation and topoisomerase II inhibition . The bromine substituent introduces steric and electronic modifications that influence its pharmacological and toxicological properties compared to other analogs.

Properties

CAS No. |

58682-45-4 |

|---|---|

Molecular Formula |

C20H16BrN3O2S |

Molecular Weight |

442.3 g/mol |

IUPAC Name |

N-[4-[(3-bromoacridin-9-yl)amino]phenyl]methanesulfonamide |

InChI |

InChI=1S/C20H16BrN3O2S/c1-27(25,26)24-15-9-7-14(8-10-15)22-20-16-4-2-3-5-18(16)23-19-12-13(21)6-11-17(19)20/h2-12,24H,1H3,(H,22,23) |

InChI Key |

UTJTTYAOWDXHNW-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)Br |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-Bromo-9(10H)-Acridone-5-Carboxylic Acid

This intermediate is critical for constructing the acridine core. The improved synthesis protocol involves:

- Cyclization of dipiperidides : Diphenylamine dicarboxylic acid derivatives are treated with phosphorus oxychloride (POCl₃) under reflux to form 9-chloroacridines. Hydrolysis with mild acid (e.g., HCl) yields 3-bromo-9(10H)-acridone-5-carboxylic acid.

- Optimized conditions :

Data Table 1: Cyclization Reaction Parameters

| Step | Reagent/Condition | Yield (%) | Purity Criteria |

|---|---|---|---|

| Cyclization | POCl₃, reflux, 45 min | 80–85 | HPLC >95% |

| Acid hydrolysis | 1M HCl, 25°C, 2 hr | 90–92 | Recrystallization (EtOH) |

Esterification and Functionalization

The carboxylic acid is esterified to improve solubility for subsequent reactions:

- Ester synthesis : Reacting 3-bromo-9(10H)-acridone-5-carboxylic acid with diethyl sulfate or dimethyl sulfate in the presence of diisopropylethylamine produces methyl or ethyl esters.

- Reduction to alcohol : Lithium borohydride (LiBH₄) reduces the ester to 5-hydroxymethyl-3-bromo-9(10H)-acridone.

Data Table 2: Esterification and Reduction

| Reaction | Reagents | Temperature | Yield (%) |

|---|---|---|---|

| Esterification | Diethyl sulfate, DIPEA | 80°C | 88 |

| Reduction | LiBH₄, THF | 0°C→RT | 75 |

Chlorination and Condensation with Methanesulfonanilide

The hydroxymethyl intermediate is converted to a chloromethyl derivative for nucleophilic substitution:

- Chlorination : Treatment with thionyl chloride (SOCl₂) yields 5-chloromethyl-3-bromo-9(10H)-acridone.

- Condensation : Reacting the chloromethylacridine with 4-amino-3-methoxymethanesulfonanilide hydrochloride in dry DMF produces the target compound.

Data Table 3: Condensation Reaction

| Parameter | Value |

|---|---|

| Solvent | Dry DMF |

| Temperature | 25°C, 24 hr |

| Yield | 68–72% |

| Purification | Column chromatography (SiO₂, CHCl₃/MeOH) |

Alternative Pathways: Nucleophilic Aromatic Substitution (SNAr)

Recent methods from WO2011051950A1 enable derivatization via SNAr:

- Direct substitution : 9-Chloroacridines react with methanesulfonanilide derivatives in polar aprotic solvents (e.g., DMSO) at elevated temperatures.

- Catalysts : Potassium carbonate (K₂CO₃) or cesium fluoride (CsF) enhance reactivity.

Data Table 4: SNAr Optimization

| Condition | Outcome |

|---|---|

| Solvent: DMSO | Yield: 65% |

| Catalyst: CsF | Reaction time: 6 hr |

| Temperature: 100°C | Purity: 98% (HPLC) |

Analytical Characterization

- Molecular formula : C₂₁H₁₈BrN₃O₃S (calculated molecular weight: 496.4 g/mol).

- Spectroscopic data :

Challenges and Improvements

- Isomer separation : Traditional cyclization methods produce isomeric mixtures, but the dipiperidide route eliminates this issue.

- Solvent selection : DMF outperforms ethanol in minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonanilide, 4’-((3-bromo-9-acridinyl)amino)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the 3-bromo-9-acridinyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of the reduced amine derivative.

Substitution: Formation of substituted acridinyl derivatives.

Scientific Research Applications

Methanesulfonanilide, 4’-((3-bromo-9-acridinyl)amino)- has been extensively studied for its applications in various fields:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential as a fluorescent probe due to its acridine moiety.

Medicine: Investigated for its potential anticancer properties, particularly in targeting specific cancer cell lines.

Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of Methanesulfonanilide, 4’-((3-bromo-9-acridinyl)amino)- involves its interaction with specific molecular targets. The acridine moiety intercalates into DNA, disrupting the normal function of the DNA and inhibiting the replication of cancer cells. This compound also interacts with various enzymes and proteins, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 2: Toxicity and Binding Affinity Data

Biological Activity

Methanesulfonanilide, 4'-((3-bromo-9-acridinyl)amino)-, is a compound of significant interest in medicinal chemistry due to its potential anticancer properties. This article explores its biological activity, focusing on its cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

- Molecular Formula : C21H18BrN3O3S

- SMILES : COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)Br

- InChI : InChI=1S/C21H18BrN3O3S/c1-28-20-12-14(25-29(2,26)27)8-10-18(20)24-21-15-5-3-4-6-17(15)23-19-11-13(22)7-9-16(19)21/h3-12,25H,1-2H3,(H,23,24)

Cytotoxic Activity

Recent studies have evaluated the cytotoxic effects of various derivatives of acridine compounds, including methanesulfonanilide derivatives. The compound has shown promising results against several cancer cell lines:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 4'-((3-bromo-9-acridinyl)amino)- | MCF-7 | 5.36 |

| 4'-((3-bromo-9-acridinyl)amino)- | HepG2 | 3.13 |

These IC50 values indicate that the compound exhibits significant cytotoxicity against both MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, comparable to established chemotherapeutic agents like 5-fluorouracil (5-FU), which has an IC50 of 6.80 µg/mL against HepG2 cells .

The biological activity of methanesulfonanilide is primarily attributed to its ability to induce apoptosis in cancer cells. The following mechanisms have been identified:

- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest in the G2/M phase for MCF-7 cells and in the S phase for HepG2 cells. This interruption in the cell cycle is critical for preventing proliferation and promoting apoptosis .

- Apoptotic Pathways : It significantly increases the Bax/Bcl2 ratio, which is a key indicator of apoptosis activation. Elevated levels of caspase 9 have also been observed, indicating that the intrinsic apoptotic pathway is being activated .

- DNA Damage : The compound induces DNA damage, which further corroborates its potential as a cytotoxic agent against cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the acridine moiety can enhance the anticancer activity of methanesulfonanilide derivatives:

- Substituting different groups on the phenyl ring can lead to increased potency.

- For instance, compounds with electron-donating groups at specific positions on the phenyl ring exhibited improved cytotoxicity compared to their counterparts with electron-withdrawing groups .

Case Studies and Research Findings

Several studies have focused on methanesulfonanilide and its derivatives:

- In Vitro Studies : A study demonstrated that methanesulfonanilide derivatives exhibit a broad range of anticancer activities across various cell lines, with some derivatives showing lower IC50 values than traditional chemotherapeutics .

- In Vivo Studies : Preliminary in vivo studies using tumor-bearing mice models have indicated that certain derivatives can target sarcoma cells effectively, suggesting potential for further development as targeted cancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.